An In-depth Technical Guide to 1,5-Dibromonaphthalene (CAS: 7351-74-8)
An In-depth Technical Guide to 1,5-Dibromonaphthalene (CAS: 7351-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromonaphthalene (CAS No. 7351-74-8), a key chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its significant applications in materials science and as a precursor for other valuable chemical entities. Particular focus is given to its role as a building block for organic semiconductors and its potential utility in the synthesis of compound libraries for drug discovery. Safety information and visual workflows are included to provide a thorough resource for laboratory and development professionals.
Chemical and Physical Properties
1,5-Dibromonaphthalene is a solid organic compound, appearing as a white to off-white or pale yellow powder or crystalline solid.[1][2] Its core structure consists of a naphthalene (B1677914) ring substituted with bromine atoms at the 1 and 5 positions.[3]
| Property | Value | Reference(s) |
| CAS Number | 7351-74-8 | [3] |
| Molecular Formula | C₁₀H₆Br₂ | [3] |
| Molecular Weight | 285.97 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 128.0 to 132.0 °C (reported as 130 °C) | [1] |
| Boiling Point | 326.7 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Purity | >98% (¹H NMR) | [1] |
Synthesis of 1,5-Dibromonaphthalene
The most efficient and selective method for synthesizing 1,5-Dibromonaphthalene is through the photobromination of 1-Bromonaphthalene.[4] This electrophilic substitution reaction, conducted under reflux conditions, favors the formation of the 1,5-isomer with high yield.[4]
Experimental Protocol: Photobromination of 1-Bromonaphthalene
This protocol is adapted from established photobromination procedures for bromonaphthalenes.[4][5]
Materials and Reagents:
-
1-Bromonaphthalene (1-BN)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Sodium bisulfite solution (aqueous, saturated)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Petroleum ether or hexanes for recrystallization
Equipment:
-
Photochemical reactor apparatus equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
A high-intensity lamp (e.g., 250 W projector lamp)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In the photochemical reactor, dissolve 1-Bromonaphthalene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Initiation: Begin stirring the solution and heat it to reflux (approx. 77 °C) using a heating mantle. Position the 250 W lamp to irradiate the reaction vessel.
-
Bromine Addition: Prepare a solution of Bromine (1.5 eq) in CCl₄. Add this solution dropwise to the refluxing mixture over a period of time, maintaining a constant reflux and continuous irradiation. The reaction progress can be monitored by GC or TLC. The total reaction time is typically around 2.5 hours.[4][5]
-
Quenching and Workup: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, which may contain a small amount of 1,3,5-tribromonaphthalene, can be purified by recrystallization from a suitable solvent system such as petroleum ether or hexanes to yield pure 1,5-Dibromonaphthalene as a white to off-white crystalline solid.[4][5] The reported yield for this reaction is approximately 80-92%.[4][5]
Caption: Synthesis of 1,5-Dibromonaphthalene via Photobromination.
Applications
1,5-Dibromonaphthalene serves as a versatile building block for the synthesis of more complex molecules, finding utility in materials science and as a precursor to other important chemical intermediates.
Organic Electronics & Materials Science
As a di-halogenated polycyclic aromatic hydrocarbon, 1,5-Dibromonaphthalene is a valuable precursor for organic semiconductors.[1] It is used in the synthesis of larger, conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] A notable example is its use in the synthesis of 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), a material with strong blue solid-state emission and high charge transport mobility.[1] This transformation is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This is a generalized protocol for the double Suzuki-Miyaura coupling of 1,5-Dibromonaphthalene.
Materials and Reagents:
-
1,5-Dibromonaphthalene
-
2-(Pinacolato)borane-anthracene or Anthracene-2-boronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq per bromine)
-
Anhydrous, degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1,5-Dibromonaphthalene (1.0 eq), the anthraceneboronic acid derivative (2.2-2.5 eq), the base (e.g., K₂CO₃), and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system via cannula or syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 1,5-di(anthracen-2-yl)naphthalene.
Precursor for 1,5-Diaminonaphthalene
1,5-Dibromonaphthalene can be converted to 1,5-Diaminonaphthalene, a key monomer used in the production of high-performance polyurethanes and other polymers.[6] This conversion is typically performed via a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia (B1221849) at high temperature and pressure.
This protocol is based on procedures described in the patent literature for the amination of dihalonaphthalenes.[6]
Materials and Reagents:
-
1,5-Dibromonaphthalene
-
Aqueous ammonia (e.g., 25% solution)
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂), anhydrous (catalyst)
Equipment:
-
High-pressure autoclave with stirring and heating capabilities
-
Gas chromatography (GC) equipment for monitoring
Procedure:
-
Charging the Autoclave: Place 1,5-Dibromonaphthalene, the copper catalyst (e.g., anhydrous CuCl), and the aqueous ammonia solution into a pressure autoclave.
-
Pressurization and Heating: Seal the autoclave and, if required, introduce additional ammonia gas to increase the pressure. Heat the reactor contents to approximately 150 °C with constant stirring. The internal pressure will rise significantly (e.g., to ~40 bar).
-
Reaction: Maintain the reaction at temperature and pressure for several hours (e.g., 6 hours). The reaction can be monitored by taking samples and analyzing them by GC.
-
Cooldown and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Isolation: The product, 1,5-Diaminonaphthalene, can be isolated from the reaction mixture through standard procedures such as filtration, extraction, and recrystallization.
Caption: Key Synthetic Transformations of 1,5-Dibromonaphthalene.
Potential in Drug Discovery
The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as Nabumetone (an anti-inflammatory agent) and Terbinafine (an antifungal).[1] The 1,5-disubstitution pattern allows for the creation of molecules with a specific C2 symmetry, which can be advantageous for binding to biological targets.
While 1,5-Dibromonaphthalene itself is not a therapeutic agent, its two reactive bromine handles make it an ideal starting material for creating diverse libraries of 1,5-disubstituted naphthalene derivatives using modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These libraries can be screened for biological activity against a wide range of targets, including kinases and G protein-coupled receptors, making 1,5-Dibromonaphthalene a valuable building block in the early stages of drug discovery.[2]
Safety and Hazards
1,5-Dibromonaphthalene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements (Selected): [3]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
